2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium
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Overview
Description
2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium is a complex organic compound with a tetrazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium typically involves the condensation of cinnamil (1) with dibenzyl ketone, dibenzylamine, or dibenzyl sulfide. This reaction is carried out in the presence of sodium hydride as a base and methylene chloride as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium involves its interaction with specific molecular targets and pathways. The compound’s tetrazolium core plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with various biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-3-(p-styrylphenyl)-2H-tetrazolium chloride
- 2,3-Diphenyl-5-(2-thienyl)-3H-tetrazol-2-ium chloride
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields highlight its significance .
Properties
CAS No. |
122146-07-0 |
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Molecular Formula |
C27H23N4+ |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]-1H-tetrazol-1-ium |
InChI |
InChI=1S/C27H22N4/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25/h1-21H,(H,28,29)/p+1 |
InChI Key |
CDJXJFDPAXBVDM-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3N=C([NH2+]N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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